
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C36H58BrNO2. This compound is known for its surfactant properties and is used in various scientific and industrial applications. Its structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves a multi-step process:
Preparation of 4-Benzoylphenol: This can be synthesized by the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 3-(4-Benzoylphenoxy)propyl Bromide: The 4-benzoylphenol is then reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form 3-(4-benzoylphenoxy)propanol, which is subsequently converted to the bromide using phosphorus tribromide.
Quaternization Reaction: The final step involves the reaction of 3-(4-benzoylphenoxy)propyl bromide with N,N-dimethyloctadecylamine in an organic solvent such as acetonitrile, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The benzoyl group can participate in oxidation-reduction reactions, although these are less common in typical applications.
Hydrolysis: Under acidic or basic conditions, the ester linkage in the benzoylphenoxy group can be hydrolyzed.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: Products typically include the substituted ammonium compound and the corresponding leaving group.
Oxidation: Products may include benzoic acid derivatives.
Hydrolysis: Products include the corresponding alcohol and carboxylic acid.
Scientific Research Applications
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium surfactant with similar properties but a shorter alkyl chain.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, commonly used as a disinfectant.
Uniqueness
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to its specific structure, which combines a benzoylphenoxy group with a long octadecyl chain. This combination provides distinct surfactant properties and potential for specialized applications in drug delivery and antimicrobial formulations.
Properties
Molecular Formula |
C36H58BrNO2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
3-(4-benzoylphenoxy)propyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C36H58NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-37(2,3)31-23-32-39-35-28-26-34(27-29-35)36(38)33-24-20-19-21-25-33;/h19-21,24-29H,4-18,22-23,30-32H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OMXGWFKZBDFSKA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


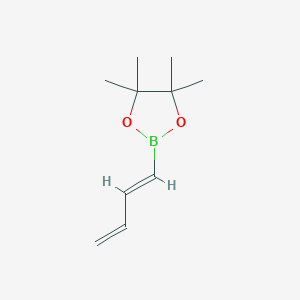




![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
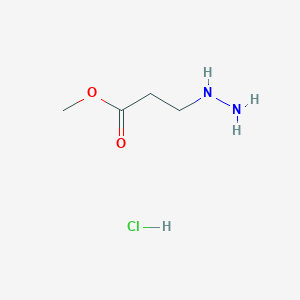
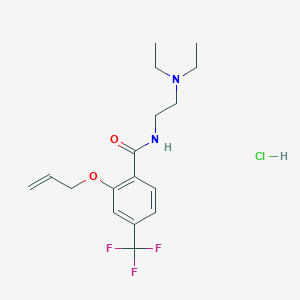
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
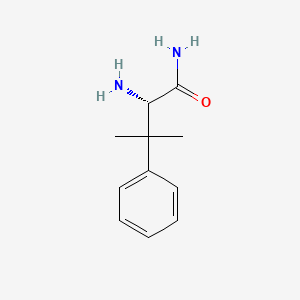
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
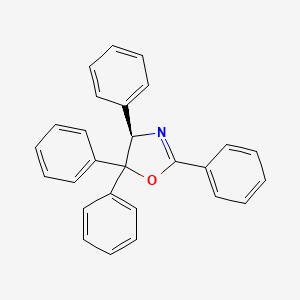
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

